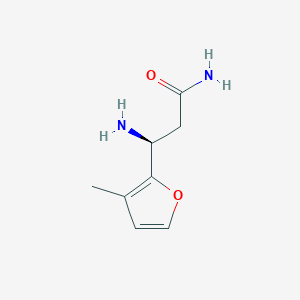
(2,2-Dimethyl-3-phenylcyclopropyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-Dimethyl-3-phenylcyclopropyl)methanamine hydrochloride is a chemical compound with the molecular formula C12H18ClN and a molecular weight of 211.73 g/mol . This compound is known for its unique cyclopropyl structure, which imparts specific chemical and physical properties.
Preparation Methods
The synthesis of (2,2-Dimethyl-3-phenylcyclopropyl)methanamine hydrochloride typically involves the cyclopropanation of a suitable precursor followed by amination and subsequent conversion to the hydrochloride salt. The specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclopropanation: This step involves the formation of the cyclopropyl ring, often using reagents like diazomethane or Simmons-Smith reagents.
Amination: Introduction of the amine group can be achieved through reductive amination or other amination techniques.
Hydrochloride Formation: The final step involves converting the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using continuous flow reactors and other advanced techniques .
Chemical Reactions Analysis
(2,2-Dimethyl-3-phenylcyclopropyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, converting the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides or acyl chlorides to form substituted amines or amides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
(2,2-Dimethyl-3-phenylcyclopropyl)methanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Medicine: Research into potential therapeutic applications, such as its use as a precursor for drug development, is ongoing.
Mechanism of Action
The mechanism of action of (2,2-Dimethyl-3-phenylcyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The cyclopropyl group imparts rigidity to the molecule, influencing its binding affinity and specificity towards certain receptors or enzymes. The amine group can participate in hydrogen bonding and electrostatic interactions, further modulating its biological activity .
Comparison with Similar Compounds
(2,2-Dimethyl-3-phenylcyclopropyl)methanamine hydrochloride can be compared with other cyclopropyl-containing amines, such as:
(1S,3S)-2,2-Dimethyl-3-phenylcyclopropylmethanamine: This compound has a similar structure but differs in stereochemistry, which can affect its reactivity and biological activity.
Cyclopropylamine: A simpler analog without the phenyl and dimethyl groups, used in various synthetic applications.
Phenylcyclopropylamine: Lacks the dimethyl substitution, affecting its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
1423029-34-8 |
|---|---|
Molecular Formula |
C12H18ClN |
Molecular Weight |
211.73 g/mol |
IUPAC Name |
(2,2-dimethyl-3-phenylcyclopropyl)methanamine;hydrochloride |
InChI |
InChI=1S/C12H17N.ClH/c1-12(2)10(8-13)11(12)9-6-4-3-5-7-9;/h3-7,10-11H,8,13H2,1-2H3;1H |
InChI Key |
SDJLLVIIFVIVDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1C2=CC=CC=C2)CN)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


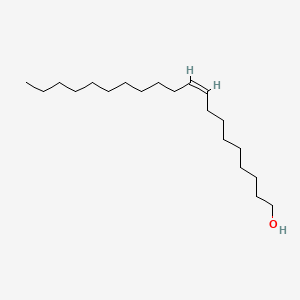
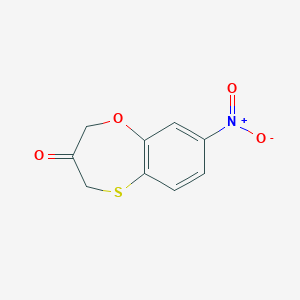
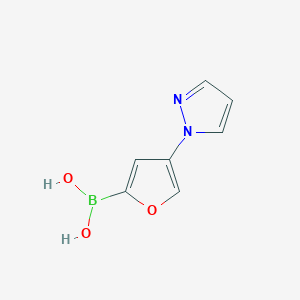
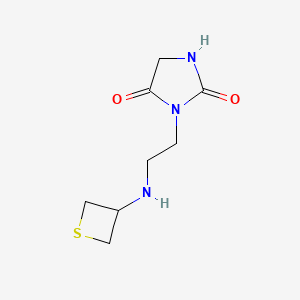
![1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]butan-1-amine](/img/structure/B13322064.png)
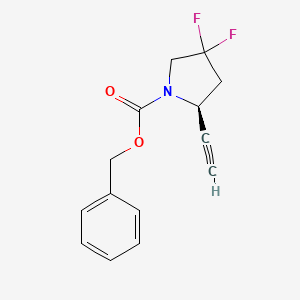
![(2S,4S,5S)-5-aminospiro[3.3]heptane-2-carboxylic acid](/img/structure/B13322072.png)
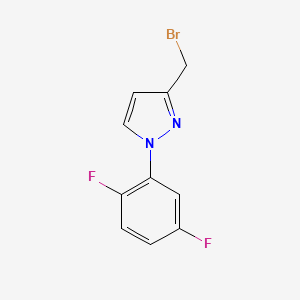
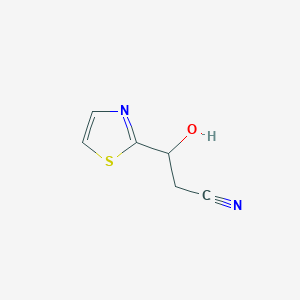
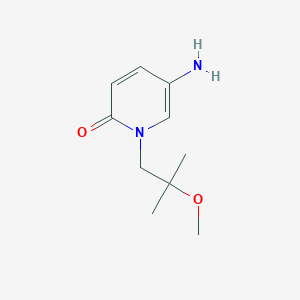
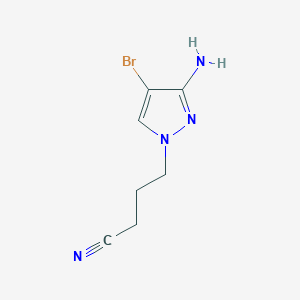

![Ethyl({[1-(4-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine](/img/structure/B13322110.png)
